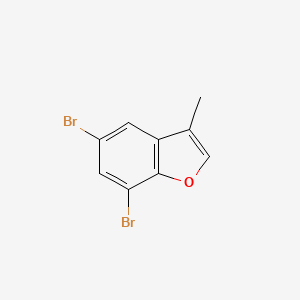
trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexanediamine backbone, which is further stabilized by two hydrochloride groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride typically involves the reaction of 1,4-cyclohexanediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexanediamine derivatives.
Applications De Recherche Scientifique
Biology: In biological research, trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance characteristics.
Mécanisme D'action
The mechanism of action of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
- N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine
- N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Monohydrochloride
- N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Trifluoroacetate
Uniqueness: The dihydrochloride form of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine offers enhanced stability and solubility compared to its mono-hydrochloride or free base counterparts. The presence of two hydrochloride groups can also influence the compound’s reactivity and interaction with biological targets, making it a more versatile and effective compound in various applications.
Propriétés
Formule moléculaire |
C8H17Cl2F3N2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;;/h6-7,13H,1-5,12H2;2*1H |
Clé InChI |
HPZDXCVQWFIYNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NCC(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)

![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)






![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)

![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
